Lipophilicity-Driven Structural Differentiation from 1-(2,6-Dichlorophenyl)piperazine
1-(2,6-Dichlorobenzyl)piperazine is a benzylpiperazine, whereas 1-(2,6-dichlorophenyl)piperazine (CAS 63386-61-8) is a phenylpiperazine. The key structural difference—a methylene (-CH2-) spacer in the benzyl derivative—results in altered physicochemical properties that directly impact biological behavior. The calculated LogP for 1-(2,6-dichlorobenzyl)piperazine is 2.66530 [1]. While a directly measured LogP for the phenyl analog under identical conditions is not available, class-level inference indicates that the addition of the methylene group typically increases LogP by approximately 0.5 units compared to a direct phenyl attachment [2]. This increase in lipophilicity predicts higher membrane permeability and potentially altered central nervous system penetration. Furthermore, the phenyl analog (1-(2,6-dichlorophenyl)piperazine) is a known metabolite of aripiprazole and cariprazine, and has been shown to inhibit DHCR7 at concentrations comparable to the potent teratogen AY9944 [3], while the benzyl analog's metabolic profile is distinct due to its structural difference.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.66530 (calculated) |
| Comparator Or Baseline | 1-(2,6-Dichlorophenyl)piperazine: ~2.1-2.2 (estimated based on class-level inference) |
| Quantified Difference | ~0.5 LogP unit increase (estimated) |
| Conditions | Calculated value via XLogP3 method [1] |
Why This Matters
For procurement decisions in drug discovery or metabolism studies, the ~0.5 LogP unit difference between the benzyl and phenyl analogs signifies a meaningful change in predicted membrane permeability and distribution, making them non-interchangeable in any quantitative biological assay or analytical reference standard.
- [1] ChemSrc. 102292-50-2 (1-(2,6-Dichlorobenzyl)piperazine). Physicochemical Properties. View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
- [3] Genaro-Mattos, T. C., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 349, 102-108. View Source
